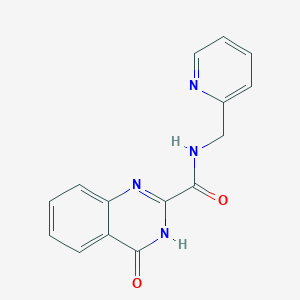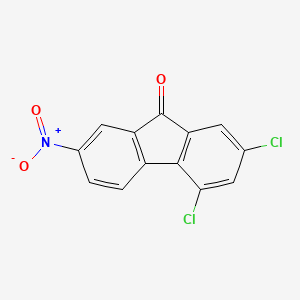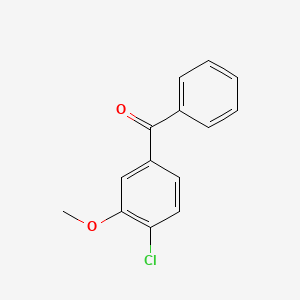
O-methyl N-(3,4-dichlorobenzoyl)carbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-methyl N-(3,4-dichlorobenzoyl)carbamothioate is a chemical compound with the molecular formula C9H7Cl2NO2S and a molecular weight of 264.128 g/mol . It is also known by its systematic name, carbamothioic acid, N-(3,4-dichlorobenzoyl)-, O-methyl ester . This compound is characterized by the presence of a dichlorobenzoyl group attached to a carbamothioate moiety, making it a unique and interesting molecule for various scientific applications.
Vorbereitungsmethoden
The synthesis of O-methyl N-(3,4-dichlorobenzoyl)carbamothioate typically involves the reaction of 3,4-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride . This intermediate is then reacted with O-methyl carbamothioate under controlled conditions to yield the desired product . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the presence of a base, such as triethylamine, to neutralize the hydrogen chloride generated during the reaction .
Analyse Chemischer Reaktionen
O-methyl N-(3,4-dichlorobenzoyl)carbamothioate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
O-methyl N-(3,4-dichlorobenzoyl)carbamothioate has several scientific research applications:
Wirkmechanismus
The mechanism of action of O-methyl N-(3,4-dichlorobenzoyl)carbamothioate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
O-methyl N-(3,4-dichlorobenzoyl)carbamothioate can be compared with other similar compounds, such as:
N-(3,4-dichlorobenzoyl)carbamothioic acid O-methyl ester: This compound has a similar structure but differs in the substitution pattern on the benzoyl group.
Carbamic acid, (3,4-dichlorobenzoyl)thio-, O-methyl ester: Another closely related compound with slight variations in the functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
6964-37-0 |
|---|---|
Molekularformel |
C9H7Cl2NO2S |
Molekulargewicht |
264.13 g/mol |
IUPAC-Name |
O-methyl N-(3,4-dichlorobenzoyl)carbamothioate |
InChI |
InChI=1S/C9H7Cl2NO2S/c1-14-9(15)12-8(13)5-2-3-6(10)7(11)4-5/h2-4H,1H3,(H,12,13,15) |
InChI-Schlüssel |
JZNDXPPNJUJBQD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=S)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


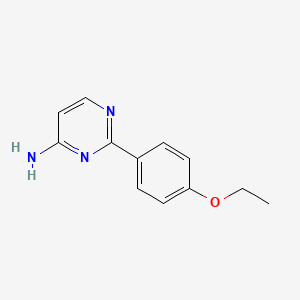

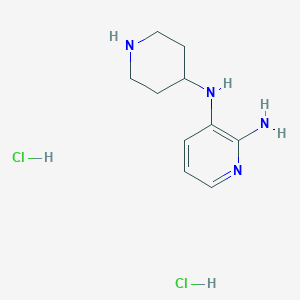
![Tert-butyl 7-(4-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13989494.png)
![2,7-Dibromo-5h-thieno[3,2-c]pyridin-4-one](/img/structure/B13989500.png)
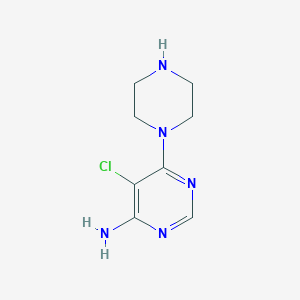

![3-(Aminomethyl)benzo[c][1,2]oxaborole-1,7(3H)-diol hydrochloride](/img/structure/B13989512.png)

